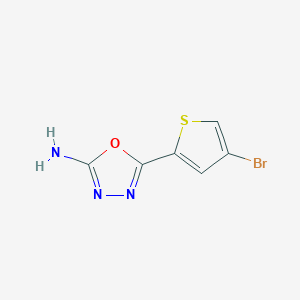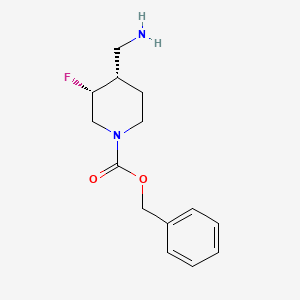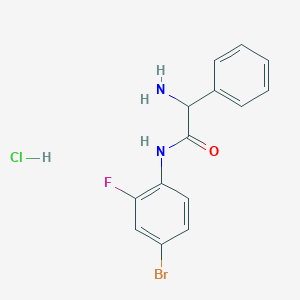
5-(4-溴-2-噻吩基)-1,3,4-噁二唑-2-胺
描述
“(4-Bromo-2-thienyl)methanol” is a laboratory chemical . It is used for research and development purposes .
Synthesis Analysis
There is a study that identified some analogous compounds of α-PVT, which had a bromine substitution on the thiophene ring . These compounds were identified in the samples containing α-PVT . The brominated α-PVTs were also found when overbrominated 1-(thiophen-2-yl)pentan-1-one reacted with pyrrolidine . They are suspected to be the by-products of α-PVT synthesis .
Molecular Structure Analysis
The molecular formula of “(4-Bromo-2-thienyl)methanol” is C5H5BrOS . The molecular weight is 193.06 . The SMILES string is OCc1cc(Br)cs1 .
科学研究应用
Glioblastoma Multiforme Therapy
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine: has been identified as a potential therapeutic agent in the treatment of Glioblastoma Multiforme (GBM) , a highly aggressive type of brain tumor. The compound’s ability to inhibit the MGMT enzyme, which is involved in DNA repair, makes it a candidate for overcoming chemotherapy resistance . This could enhance the efficacy of alkylating agents like temozolomide, which are standard in GBM treatment.
Mechanisms of Chemotherapy Resistance
Research into the mechanisms of chemotherapy resistance has highlighted the role of 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine . Its application in inhibiting the MGMT enzyme can provide insights into the development of resistance in cancer cells, leading to the design of more effective chemotherapy strategies .
Angiogenesis Inhibition
The compound’s potential to inhibit angiogenesis, the formation of new blood vessels, is significant in cancer therapy. By preventing the supply of nutrients and oxygen to tumors, 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine could starve and thereby slow or halt the growth of tumors .
Autophagy Modulation
Autophagy, a cellular degradation process, is another area where 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine could have applications. Modulating autophagy can lead to either the survival or death of cancer cells, and this compound could be key in tipping the balance in favor of therapeutic outcomes .
DNA Damage Response
This compound may play a role in the DNA damage response pathway. By affecting the activity of enzymes involved in DNA repair, it could sensitize cancer cells to DNA-damaging agents, making them more susceptible to treatments like radiation therapy .
Cancer Stem Cell Targeting
Cancer stem cells are thought to be responsible for the recurrence and metastasis of tumors5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine might target these cells specifically, thereby preventing the recurrence of cancer after treatment .
安全和危害
“(4-Bromo-2-thienyl)methanol” is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
作用机制
- Specifically, the compound may interact with proteins involved in DNA repair, such as those participating in base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR) .
- Interestingly, cancer-specific DNA repair defects offer novel therapeutic opportunities. Most cancer cells are likely to have some aspect of DNA repair deficiency, making them susceptible to targeted therapies .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
属性
IUPAC Name |
5-(4-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3OS/c7-3-1-4(12-2-3)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEMOACMKHGEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520704.png)
![5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520706.png)
![Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1520707.png)
![Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide](/img/structure/B1520709.png)

![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520711.png)


![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)

![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)


![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)